molecular formula C15H27N3O3 B14786872 Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate

Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B14786872
M. Wt: 297.39 g/mol
InChI Key: ZDGXSFIRLVNPKM-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the formation of the pyrrolidine ring and subsequent introduction of the cyclopropyl group. The final step usually involves deprotection to yield the desired compound .

Industrial Production Methods

it is likely that similar multi-step synthetic routes are employed, with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency .

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a cyclopropyl group, and a tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity and potential for diverse reactivity set it apart from other similar compounds .

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H27N3O3/c1-10(16)13(19)18(11-5-6-11)12-7-8-17(9-12)14(20)21-15(2,3)4/h10-12H,5-9,16H2,1-4H3

InChI Key

ZDGXSFIRLVNPKM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCN(C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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